molecular formula C13H13NO2 B11892111 N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide CAS No. 832102-20-2

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide

Cat. No.: B11892111
CAS No.: 832102-20-2
M. Wt: 215.25 g/mol
InChI Key: BRQKOIHDILSFPX-UHFFFAOYSA-N
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Description

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxymethyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetamide groups.

    Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group at the 6-position of the naphthalene ring.

    Acetylation: The hydroxymethylated naphthalene is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: N-[6-(Aminomethyl)naphthalen-2-yl]acetamide.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving naphthalene derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide: Similar structure but lacks the hydroxymethyl group.

    N-[6-(Methoxymethyl)naphthalen-2-yl]acetamide: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

    N-[6-(Hydroxymethyl)naphthalen-2-yl]formamide: Similar structure but with a formamide group instead of an acetamide group.

Uniqueness

N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is unique due to the presence of both hydroxymethyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

832102-20-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-[6-(hydroxymethyl)naphthalen-2-yl]acetamide

InChI

InChI=1S/C13H13NO2/c1-9(16)14-13-5-4-11-6-10(8-15)2-3-12(11)7-13/h2-7,15H,8H2,1H3,(H,14,16)

InChI Key

BRQKOIHDILSFPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO

Origin of Product

United States

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